
Terpyridine
Descripción general
Descripción
Terpyridine, often abbreviated to Terpy or Tpy, is a heterocyclic compound derived from pyridine . It is a white solid that is soluble in most organic solvents . The compound is mainly used as a ligand in coordination chemistry .
Synthesis Analysis
Terpyridine was first synthesized by G. Morgan and F. H. Burstall in 1932 by the oxidative coupling of pyridines . More efficient syntheses have since been described, mainly starting from 2-acetylpyridine . One method produces an enaminone by the reaction of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal .Molecular Structure Analysis
Terpyridine is a tridentate ligand that binds metals at three meridional sites giving two adjacent 5-membered MN 2 C 2 chelate rings . Terpyridine forms complexes with most transition metal ions as do other polypyridine compounds, such as 2,2’-bipyridine and 1,10-phenanthroline .Chemical Reactions Analysis
Terpyridine is a tridentate ligand and forms a complex with a transition metal ion in the same way as other polypyridine compounds, such as 2,2’-bipyridine and 1,10-phenanthroline . In particular, to six-coordinated metal ions, such as cobalt or iron, two terpyridines can be coordinated .Physical And Chemical Properties Analysis
Terpyridine is a white solid that is soluble in most organic solvents . It has a molar mass of 233.274 g·mol −1 . The melting point is 88 °C (190 °F; 361 K) and the boiling point is 370 °C (698 °F; 643 K) .Aplicaciones Científicas De Investigación
Photocatalysis
Terpyridine complexes, particularly those with ruthenium, have been integrated into metal–organic frameworks (MOFs) to enhance photocatalytic activity . These complexes can produce singlet oxygen under visible light, making them suitable for applications like photooxidation detoxifiers for hazardous compounds.
Photophysical Properties
Rhenium (I) carbonyl complexes with terpyridine-based ligands exhibit unique photophysical behaviors. The coordination mode and structural modifications of terpyridine can significantly influence the photophysical properties of these complexes, which is crucial for developing efficient luminophores and photosensitizers .
Supramolecular Chemistry
Terpyridine is widely used in supramolecular chemistry to create structures like racks, ladders, grids, helicates, catenanes, and dendrimers. Its three near-coplanar nitrogen donor atoms make it an excellent ligand for forming metallo-supramolecular structures .
Coordination Chemistry
Due to its ability to coordinate with metal centers, terpyridine is a key ligand in coordination chemistry. It forms complexes that are foundational in the synthesis of various metallo-supramolecular architectures .
Asymmetric Catalysis
Terpyridine derivatives are utilized in the synthesis of chiral molecules for asymmetric catalysis. This application is vital for producing enantiomerically pure substances, which are important in pharmaceuticals and materials science .
Optoelectronics
The integration of terpyridine complexes into MOFs can adjust their spatial arrangement and intermolecular interaction, thereby improving the nature of optoelectronic properties. This is significant for the creation of multifunctional materials for modern technologies .
Biomedicine
Terpyridine complexes, especially those with rhenium, are being explored for their potential in biomedicine. Their controlled photophysical properties make them candidates for applications such as photodynamic therapy .
Environmental Remediation
The photocatalytic properties of terpyridine complexes can be harnessed for environmental remediation, such as the detoxification of pollutants and the degradation of organic contaminants under light irradiation .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
2,2’:6’,2’'-Terpyridine, also known as Terpyridine, is a tridentate ligand that primarily targets truncated transposase and autolysin . These targets play crucial roles in various biological processes. Truncated transposase is involved in DNA transposition, while autolysin is an enzyme that breaks down bacterial cell walls.
Mode of Action
Terpyridine interacts with its targets by forming complexes due to the presence of three near-coplanar nitrogen donor atoms . This interaction results in changes in the biochemical processes involving the targets.
Biochemical Pathways
It has been found that terpyridine and its complexes can have significant effects in the field of supramolecular and macromolecular chemistry, as well as electrochemistry . It is also used in the synthesis of chiral derivatives for asymmetric catalysis .
Pharmacokinetics
It is known that terpyridine is a solid compound
Result of Action
It has been found that terpyridine and its complexes can exhibit colorimetric and fluorescent responses to certain ions in an organic solvent . This suggests that Terpyridine may have potential applications in sensing and detection technologies.
Action Environment
The action, efficacy, and stability of Terpyridine can be influenced by various environmental factors. For instance, it is known that Terpyridine is almost insoluble in water at room temperature, but it can dissolve in organic solvents such as ethanol, chloroform, and dimethylformamide . This suggests that the solvent environment can significantly affect the action of Terpyridine.
Propiedades
IUPAC Name |
2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGAZIDRYFYHIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27269-04-1 (diperchlorate) | |
| Record name | 2,2',2''-Terpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2061567 | |
| Record name | 2,2':6',2''-Terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2':6',2''-Terpyridine | |
CAS RN |
1148-79-4 | |
| Record name | 2,2′:6′,2′′-Terpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',2''-Terpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripyridyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tripyridyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2':6',2''-Terpyridine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2':6',2''-Terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2':6',2''-terpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2':6',2''-TERPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5E357ISH5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


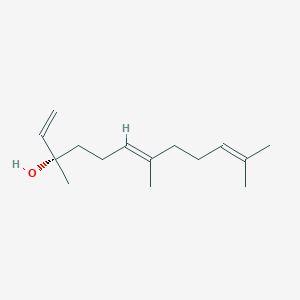
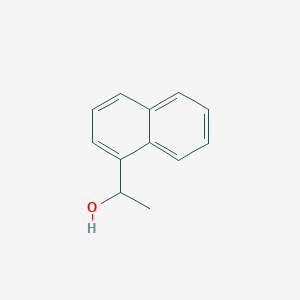

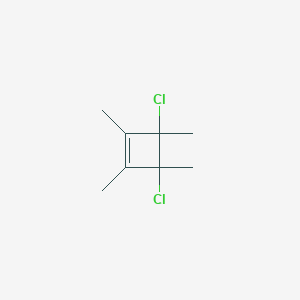

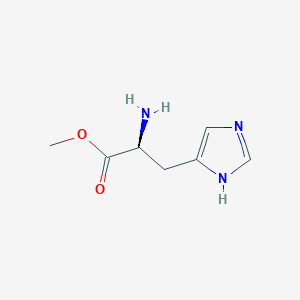


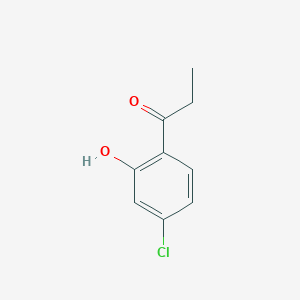
![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)


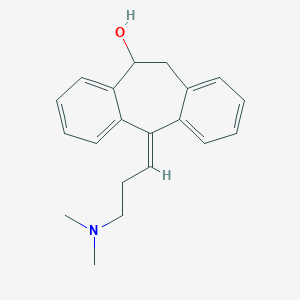
![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)